molecular formula C29H31N3O4 B11971522 N-[(Z)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-(3-phenoxyphenyl)ethenyl]benzamide

N-[(Z)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-(3-phenoxyphenyl)ethenyl]benzamide

Cat. No.: B11971522
M. Wt: 485.6 g/mol
InChI Key: HHHWTFAOWIWUGB-QYQHSDTDSA-N
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Description

N-[(Z)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-(3-phenoxyphenyl)ethenyl]benzamide is a complex organic compound with a unique structure that includes a morpholine ring, a phenoxyphenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-(3-phenoxyphenyl)ethenyl]benzamide typically involves multiple steps, including the formation of the morpholine ring, the introduction of the phenoxyphenyl group, and the final coupling with the benzamide moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-(3-phenoxyphenyl)ethenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol or an amine.

Scientific Research Applications

N-[(Z)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-(3-phenoxyphenyl)ethenyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Z)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-(3-phenoxyphenyl)ethenyl]benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(Z)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-(3-phenoxyphenyl)ethenyl]benzamide include:

  • N-[(Z)-1-({[3-(4-piperidinyl)propyl]amino}carbonyl)-2-(3-phenoxyphenyl)ethenyl]benzamide
  • N-[(Z)-1-({[3-(4-pyrrolidinyl)propyl]amino}carbonyl)-2-(3-phenoxyphenyl)ethenyl]benzamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the morpholine ring and the phenoxyphenyl group, which confer distinct chemical and biological properties. These features may enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds.

Properties

Molecular Formula

C29H31N3O4

Molecular Weight

485.6 g/mol

IUPAC Name

N-[(Z)-3-(3-morpholin-4-ylpropylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide

InChI

InChI=1S/C29H31N3O4/c33-28(24-10-3-1-4-11-24)31-27(29(34)30-15-8-16-32-17-19-35-20-18-32)22-23-9-7-14-26(21-23)36-25-12-5-2-6-13-25/h1-7,9-14,21-22H,8,15-20H2,(H,30,34)(H,31,33)/b27-22-

InChI Key

HHHWTFAOWIWUGB-QYQHSDTDSA-N

Isomeric SMILES

C1COCCN1CCCNC(=O)/C(=C/C2=CC(=CC=C2)OC3=CC=CC=C3)/NC(=O)C4=CC=CC=C4

Canonical SMILES

C1COCCN1CCCNC(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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